molecular formula C13H12N2O4 B138534 ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate CAS No. 153457-35-3

ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate

Cat. No. B138534
M. Wt: 260.24 g/mol
InChI Key: VOALKJSSGCATMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate, also known as ethyl 3-(2-hydroxy-4-oxo-1,8-naphthyridin-3-yl)acrylate, is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug development. This compound is a derivative of the naphthyridine family and has been found to possess a range of interesting biological properties.

Mechanism Of Action

The mechanism of action of ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate is not fully understood. However, several studies have suggested that this compound may exert its biological effects through the inhibition of certain enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response.

Biochemical And Physiological Effects

Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate has been found to possess a range of interesting biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis (programmed cell death). It has also been shown to have antioxidant properties and can protect cells from oxidative stress. In addition, this compound has been found to have a positive effect on wound healing by promoting the proliferation and migration of skin cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of using ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate in lab experiments is its availability and relatively low cost. In addition, this compound has been found to be relatively stable and can be easily synthesized using standard laboratory techniques. However, one of the limitations of using this compound is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.

Future Directions

There are several potential future directions for research on ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate. One area of interest is the development of new drugs based on this compound. For example, it has been suggested that derivatives of ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate may have improved biological activity and could be used to treat a range of diseases. Another area of interest is the investigation of the mechanism of action of this compound and the identification of its molecular targets. This could help to shed light on the biological effects of ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate and could lead to the development of new drugs with improved efficacy and specificity.

Synthesis Methods

The synthesis of ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate has been described in several studies. One of the most commonly used methods involves the reaction of 2-amino-4-hydroxy-6-oxypyridine with ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate acetoacetate in the presence of a base such as sodium ethoxide. The resulting product is then subjected to a Knoevenagel condensation reaction with acrolein to yield ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate.

Scientific Research Applications

Ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate has been the subject of numerous scientific studies due to its potential applications in drug development. It has been found to possess a range of interesting biological properties, including anti-inflammatory, antioxidant, and anticancer activities. In addition, this compound has been shown to have a positive effect on wound healing and has been investigated for its potential use in the treatment of Alzheimer's disease.

properties

CAS RN

153457-35-3

Product Name

ethyl 3-(2-hydroxy-4-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate

Molecular Formula

C13H12N2O4

Molecular Weight

260.24 g/mol

IUPAC Name

ethyl 3-(4-hydroxy-2-oxo-1H-1,8-naphthyridin-3-yl)prop-2-enoate

InChI

InChI=1S/C13H12N2O4/c1-2-19-10(16)6-5-9-11(17)8-4-3-7-14-12(8)15-13(9)18/h3-7H,2H2,1H3,(H2,14,15,17,18)

InChI Key

VOALKJSSGCATMY-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)C=CC1=C(NC2=C(C1=O)C=CC=N2)O

SMILES

CCOC(=O)C=CC1=C(C2=C(NC1=O)N=CC=C2)O

Canonical SMILES

CCOC(=O)C=CC1=C(NC2=C(C1=O)C=CC=N2)O

synonyms

2-Propenoicacid,3-(1,2-dihydro-4-hydroxy-2-oxo-1,8-naphthyridin-3-yl)-,ethylester(9CI)

Origin of Product

United States

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